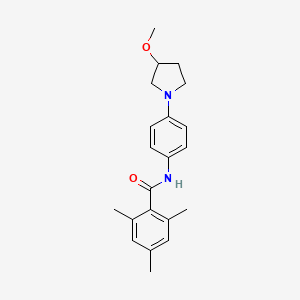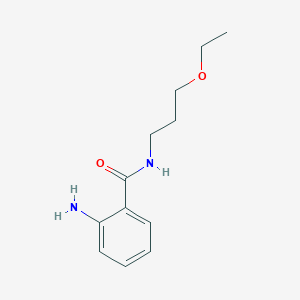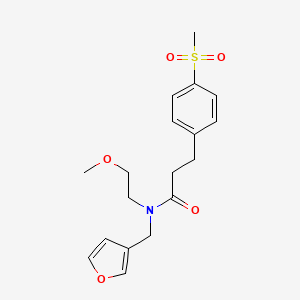
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Research has identified heterocycles, including 1,3,4-thiadiazoles, as significant for synthesizing compounds with potential CNS activities. These activities range from depression to convulsion effects, highlighting the role of such functional groups in developing new CNS drugs (Saganuwan, 2017).
Antitumor and Anticancer Activities
Imidazole derivatives, including structures related to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide, have been reviewed for their antitumor activity, indicating potential pathways for developing new anticancer drugs (Iradyan et al., 2009). Additionally, 1,3,4-thiadiazolines and related compounds have been synthesized and explored for their biological significance, including antimicrobial and anticancer activities (Yusuf & Jain, 2014).
Optical and Electroluminescent Materials
Quinazolines and pyrimidines, related to the chemical structure , have been investigated for their applications in optoelectronic materials. This research highlights the potential of such compounds in developing photo- and electroluminescent devices, including organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).
Insecticidal Activity
The Piperaceae family, which includes compounds with piperidine structures, has been studied for its insecticidal activity. This research indicates the potential of these compounds as biopesticides for controlling insect outbreaks, emphasizing the chemical defenses provided by such secondary plant compounds (Scott et al., 2007).
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBQMWDPHMSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)


![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)